[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride
准备方法
PAT-1251 盐酸盐的合成涉及制备 4-(氨甲基)-6-(三氟甲基)-2-(苯氧基)吡啶衍生物 . 合成路线通常包括以下步骤:
吡啶环的形成: 这涉及在特定条件下使适当的起始原料反应以形成吡啶环。
官能团的引入: 通过各种化学反应将三氟甲基和苯氧基引入吡啶环。
氨甲基化: 氨甲基添加到吡啶环中以形成最终化合物。
化学反应分析
PAT-1251 盐酸盐会经历几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。
还原: PAT-1251 盐酸盐可以被还原以形成不同的还原产物。
取代: 该化合物可以发生取代反应,其中一个或多个官能团被其他基团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
PAT-1251 盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作涉及赖氨酰氧化酶样 2 (LOXL2) 和赖氨酰氧化酶样 3 (LOXL3) 的研究中的选择性抑制剂。
生物学: 该化合物用于研究 LOXL2 和 LOXL3 在各种生物过程中的作用,包括纤维化和组织重塑。
医学: PAT-1251 盐酸盐正在研究其在治疗纤维化疾病(如肝纤维化和特发性肺纤维化)中的潜在治疗应用.
工业: 该化合物用于开发针对 LOXL2 和 LOXL3 的新型药物和治疗剂。
作用机制
PAT-1251 盐酸盐通过选择性抑制赖氨酰氧化酶样 2 (LOXL2) 和赖氨酰氧化酶样 3 (LOXL3) 发挥作用 . 这些酶的抑制阻止了胶原蛋白和弹性蛋白的交联,这是纤维化发展中的关键过程。 通过阻断这些途径,PAT-1251 盐酸盐有助于减少纤维化疾病的进展 .
相似化合物的比较
PAT-1251 盐酸盐因其作为 LOXL2 和 LOXL3 抑制剂的高度选择性和效力而独一无二。类似的化合物包括:
BAPN (β-氨基丙腈): 赖氨酰氧化酶的非选择性抑制剂。
PXS-5153A: 另一种选择性 LOXL2 抑制剂,但具有不同的化学性质和效力。
西妥昔单抗: 一种针对 LOXL2 的单克隆抗体,用于纤维化疾病的临床试验。
与这些化合物相比,PAT-1251 盐酸盐对 LOXL2 和 LOXL3 提供了更具选择性和更强的抑制,使其成为纤维化疾病研究中的宝贵工具 .
属性
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3.ClH/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22;/h1-6,13-14,26H,7-9,23H2;1H/t13-,14-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUQDIEECAJLM-DTPOWOMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098884-53-6 | |
Record name | PAT-1251 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenumlostat hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZ3PGD8T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。